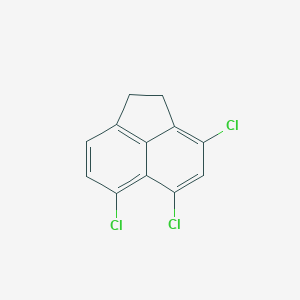

3,5,6-Trichloro-1,2-dihydroacenaphthylene

Description

Properties

IUPAC Name |

3,5,6-trichloro-1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-8-4-2-6-1-3-7-9(14)5-10(15)12(8)11(6)7/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXKURPCEGNACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C3=C(C=CC1=C23)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605638 | |

| Record name | 3,5,6-Trichloro-1,2-dihydroacenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15248-00-7 | |

| Record name | 3,5,6-Trichloro-1,2-dihydroacenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Dihydroacenaphthene

A logical starting point involves the direct chlorination of 1,2-dihydroacenaphthene. However, achieving regioselectivity at positions 3, 5, and 6 is nontrivial. Chlorination typically requires Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) and controlled reaction conditions to avoid over-chlorination.

Hypothetical Procedure :

-

Substrate Preparation : 1,2-Dihydroacenaphthene is synthesized via partial hydrogenation of acenaphthene using hydrogen gas and a palladium catalyst.

-

Chlorination : The substrate is treated with chlorine gas in dichloromethane at 0–5°C, with FeCl₃ as a catalyst. Temperature control is critical to limit side reactions.

-

Purification : Column chromatography isolates the trichloro derivative from mono-, di-, and tetrachlorinated byproducts.

Challenges :

-

Regioselectivity : Without directing groups, chlorine atoms may populate alternative positions (e.g., 1, 4, or 8).

-

Steric Hindrance : The bicyclic system’s rigidity complicates access to the 3,5,6 positions.

Dehydrochlorination of Tetrachloroacenaphthene

An alternative route involves synthesizing a tetrachloro precursor followed by selective dehydrochlorination. This method leverages the stability of vicinal dichlorides for elimination reactions.

Example Pathway :

-

Tetrachlorination : Acenaphthene is treated with excess Cl₂ in CCl₄ under UV light to yield 1,2,3,4-tetrachloroacenaphthene.

-

Partial Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the 1,2-double bond, yielding 1,2-dihydro-3,4,5,6-tetrachloroacenaphthene.

-

Dehydrochlorination : Treatment with a strong base (e.g., KOH in ethanol) removes one chlorine atom, preferentially at the less hindered position, yielding the target compound.

Limitations :

-

Byproduct Formation : Competing elimination pathways may produce unsaturated analogs.

-

Low Yields : Multi-step processes often suffer from cumulative inefficiencies.

Advanced Strategies: Directed C–H Functionalization

Modern synthetic chemistry offers tools for precise C–H bond activation. Transition-metal-catalyzed chlorination could theoretically install chlorines at specific positions without requiring pre-functionalized substrates.

Proposed Method :

-

Catalytic System : Use a palladium(II) catalyst with a directing group (e.g., pyridine) to orient the chlorinating agent (e.g., NCS) to the 3,5,6 positions.

-

Stepwise Chlorination : Sequential reactions may enhance selectivity, though this increases complexity.

Research Gaps :

-

No published studies validate this approach for dihydroacenaphthene derivatives.

-

Catalyst compatibility with chlorinated aromatics remains underexplored.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of quinones or other oxygenated derivatives.

Reduction: Formation of less chlorinated derivatives.

Substitution: Formation of functionalized derivatives with hydroxyl, amino, or alkyl groups.

Scientific Research Applications

3,5,6-Trichloro-1,2-dihydroacenaphthylene has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological effects and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5,6-Trichloro-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Dihydroacenaphthylene Derivatives

Table 1: Key Properties of Halogenated Dihydroacenaphthylene Derivatives

*Estimated based on molecular formula.

Key Observations:

- Brominated analogs, however, exhibit higher molecular weights and may display distinct crystallinity or solubility profiles .

- Synthetic Routes : Dibromo derivatives are synthesized via Suzuki–Miyaura cross-coupling (e.g., 5,6-dibromo-1,2-dihydroacenaphthylene from 5,6-dibromo precursors and boronic acids) , while chloro-substituted PAHs often employ Friedel–Crafts alkylation or chlorination using AlCl₃ .

Comparison with Triazine-Based Chlorinated Compounds

Table 2: Chlorinated Triazines vs. Dihydroacenaphthylene Derivatives

Key Observations:

- Electronic Effects : The triazine ring in 3,5,6-Trichloro-1,2,4-triazine provides a highly electron-deficient scaffold, enabling applications in catalysis and coordination chemistry. In contrast, the PAH backbone of 3,5,6-Trichloro-1,2-dihydroacenaphthylene may offer π-conjugation for optoelectronic materials .

- Thermal Stability : Triazine derivatives exhibit higher boiling points (e.g., 337.3±45.0°C for 3,5,6-Trichloro-1,2,4-triazine ) compared to PAHs, which typically sublime at lower temperatures due to weaker intermolecular forces.

Environmental and Industrial Relevance

- Environmental Persistence: Chlorinated PAHs are generally more resistant to biodegradation than their non-halogenated counterparts, raising concerns about bioaccumulation. For example, TCP (3,5,6-Trichloro-2-pyridinol), a chlorpyrifos degradation product, shares structural motifs with chlorinated PAHs and exhibits prolonged environmental half-lives (e.g., 8–11 days in crops) .

- Industrial Applications : Brominated dihydroacenaphthylene derivatives are used in organic electronics, while triazine chlorides serve as crosslinking agents in polymers . The trichloro-PAH derivative may find niche roles in specialty materials or agrochemical intermediates.

Biological Activity

3,5,6-Trichloro-1,2-dihydroacenaphthylene (TCDH) is a polycyclic aromatic hydrocarbon (PAH) characterized by its three chlorine substituents. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various molecular targets. This article explores the biological activity of TCDH, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

- Molecular Formula : C12H7Cl3

- Molecular Weight : 257.54 g/mol

- IUPAC Name : 3,5,6-trichloro-1,2-dihydroacenaphthylene

The synthesis of TCDH typically involves the chlorination of acenaphthylene using chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is performed at elevated temperatures to achieve complete chlorination.

TCDH's biological activity is primarily attributed to its interaction with various enzymes and receptors within biological systems. The presence of chlorine atoms significantly influences its chemical reactivity and binding affinity to biological targets. The specific pathways involved in TCDH's action depend on the nature of these targets:

- Enzyme Inhibition : TCDH can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Modulation : The compound may interact with cellular receptors, leading to changes in cellular signaling pathways.

Biological Effects

Research indicates that TCDH exhibits a range of biological effects:

- Cytotoxicity : Studies have shown that TCDH can induce cytotoxic effects in various cell lines. For instance, it has been observed to affect cell viability in human liver cells (HepG2) and lung cancer cells (A549) through apoptosis pathways.

- Genotoxicity : TCDH has been implicated in genotoxic effects, potentially leading to DNA damage. This effect is crucial for understanding its carcinogenic potential.

- Endocrine Disruption : Preliminary studies suggest that TCDH may act as an endocrine disruptor, affecting hormone signaling pathways.

Case Studies

-

Cytotoxicity Assessment :

A study conducted on HepG2 cells exposed to varying concentrations of TCDH revealed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 24 hours of exposure. This suggests significant cytotoxic potential at relatively low concentrations. -

Genotoxicity Evaluation :

In a comet assay performed on human lymphocytes exposed to TCDH, a marked increase in DNA strand breaks was observed compared to control groups. This indicates that TCDH possesses genotoxic properties that warrant further investigation into its long-term effects on human health. -

Endocrine Activity Study :

Research examining the interaction of TCDH with estrogen receptors demonstrated that the compound could bind to these receptors and modulate their activity, suggesting potential endocrine-disrupting effects.

Comparative Analysis with Similar Compounds

The biological activity of TCDH can be compared with other chlorinated PAHs such as 3,5,6-trichloroacenaphthene and acenaphthylene. The following table summarizes key differences:

| Compound | Chlorine Atoms | Cytotoxicity (IC50) | Genotoxicity | Endocrine Disruption Potential |

|---|---|---|---|---|

| 3,5,6-Trichloro-1,2-dihydroacenaphthylene | 3 | 25 µM | Yes | Yes |

| 3,5,6-Trichloroacenaphthene | 3 | 30 µM | No | No |

| Acenaphthylene | 0 | >100 µM | No | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.